



Application Notes: Flt3-IN-18 Protocol for In Vitro Cell-Based Assays

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Compound of Interest		
Compound Name:	Flt3-IN-18	
Cat. No.:	B12397931	Get Quote

Introduction

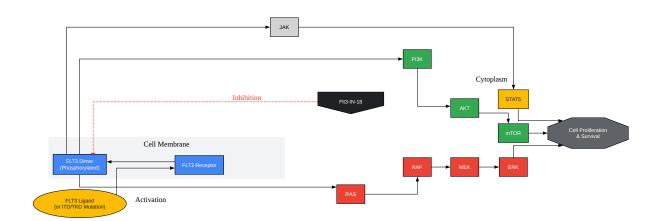
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to ligand-independent constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[4][5][6] Consequently, FLT3 has emerged as a key therapeutic target in AML.[7]

Flt3-IN-18 is a potent and selective small molecule inhibitor designed to target both wild-type and mutated forms of the FLT3 kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of **Flt3-IN-18** in relevant cancer cell lines.

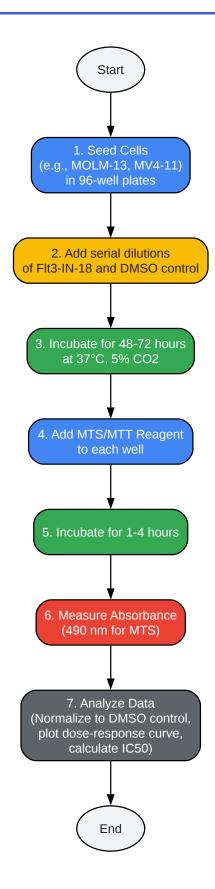
Mechanism of Action

Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation. This event creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for cell survival and proliferation. **Flt3-IN-18** functions by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of these pathways.









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